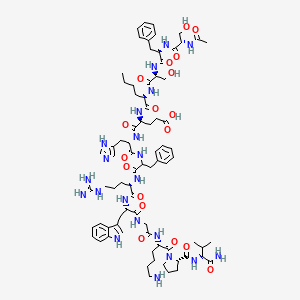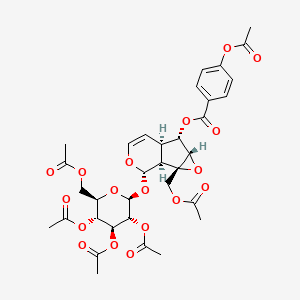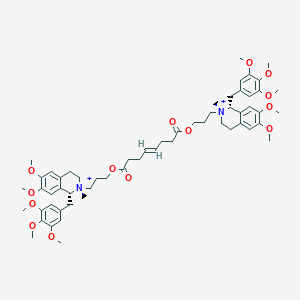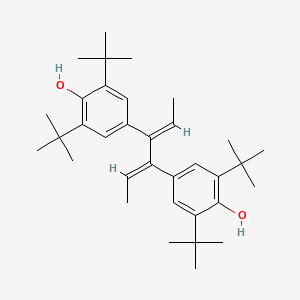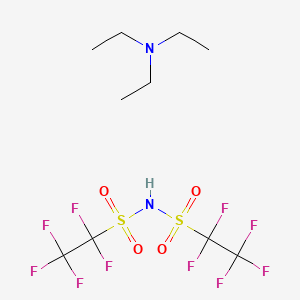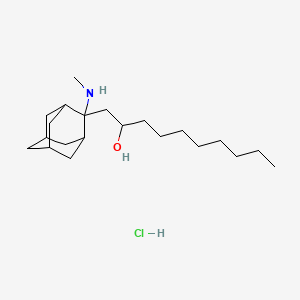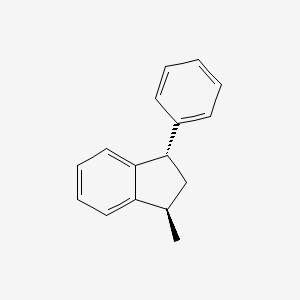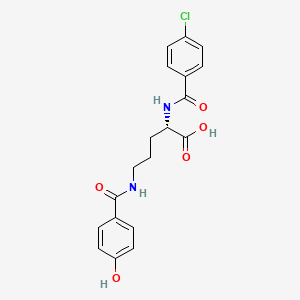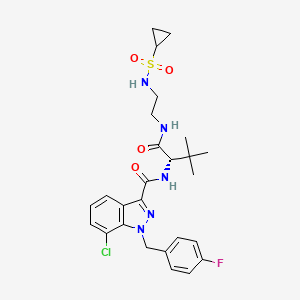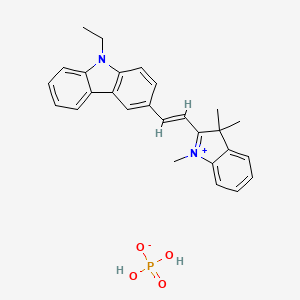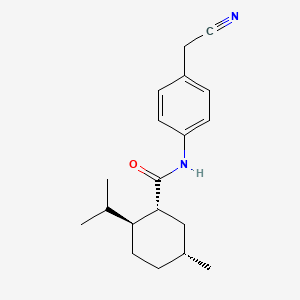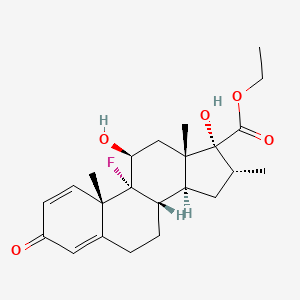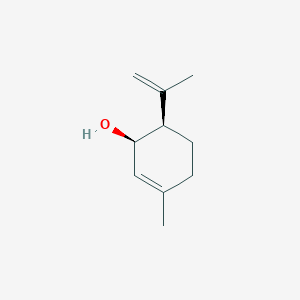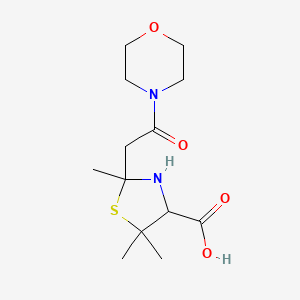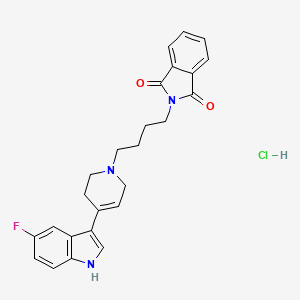
SLV-310 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SLV-310 hydrochloride is a potent dopamine D2 receptor antagonist and serotonin reuptake receptor inhibitor. It is primarily used in the study of neurological disorders such as bipolar disorder and schizophrenia . This compound has shown potential as an antipsychotic agent, combining the functionalities of dopamine D2 receptor antagonism and serotonin reuptake inhibition .
Vorbereitungsmethoden
The synthesis of SLV-310 hydrochloride involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
SLV-310 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs .
Wissenschaftliche Forschungsanwendungen
SLV-310 hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of SLV-310 hydrochloride involves its interaction with dopamine D2 receptors and serotonin reuptake receptors. By antagonizing dopamine D2 receptors, it reduces the activity of dopamine, which is associated with the symptoms of schizophrenia and bipolar disorder . Additionally, by inhibiting serotonin reuptake, it increases the levels of serotonin in the brain, which can help alleviate depressive symptoms . The molecular targets and pathways involved include the dopamine and serotonin signaling pathways .
Vergleich Mit ähnlichen Verbindungen
SLV-310 hydrochloride is unique in its dual functionality as a dopamine D2 receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:
Trazodone hydrochloride: A serotonin uptake inhibitor used as an antidepressive agent.
Dapoxetine hydrochloride: A short-acting serotonin reuptake inhibitor used for the therapy of premature ejaculation.
Mianserin hydrochloride: A tetracyclic compound with antidepressant properties that blocks alpha-adrenergic, histamine H1, and certain serotonin receptors.
Compared to these compounds, this compound offers a unique combination of dopamine D2 receptor antagonism and serotonin reuptake inhibition, making it a valuable tool in the study and treatment of neurological disorders .
Eigenschaften
CAS-Nummer |
264869-69-4 |
|---|---|
Molekularformel |
C25H25ClFN3O2 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c26-18-7-8-23-21(15-18)22(16-27-23)17-9-13-28(14-10-17)11-3-4-12-29-24(30)19-5-1-2-6-20(19)25(29)31;/h1-2,5-9,15-16,27H,3-4,10-14H2;1H |
InChI-Schlüssel |
GMFLRWPZDQIPPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)F)CCCCN4C(=O)C5=CC=CC=C5C4=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


